Cas no 2138052-72-7 (1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine)

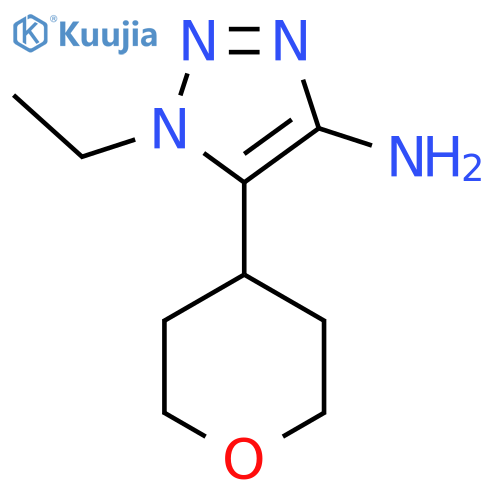

2138052-72-7 structure

商品名:1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine

- EN300-1137485

- 2138052-72-7

-

- インチ: 1S/C9H16N4O/c1-2-13-8(9(10)11-12-13)7-3-5-14-6-4-7/h7H,2-6,10H2,1H3

- InChIKey: ZMHDGVVMAMWBQJ-UHFFFAOYSA-N

- ほほえんだ: O1CCC(C2=C(N)N=NN2CC)CC1

計算された属性

- せいみつぶんしりょう: 196.13241115g/mol

- どういたいしつりょう: 196.13241115g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 184

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 66Ų

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1137485-1g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 95% | 1g |

$1172.0 | 2023-10-26 | |

| Enamine | EN300-1137485-0.25g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 95% | 0.25g |

$1078.0 | 2023-10-26 | |

| Enamine | EN300-1137485-1.0g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 1g |

$1172.0 | 2023-06-09 | ||

| Enamine | EN300-1137485-0.05g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 95% | 0.05g |

$983.0 | 2023-10-26 | |

| Enamine | EN300-1137485-10.0g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 10g |

$5037.0 | 2023-06-09 | ||

| Enamine | EN300-1137485-0.1g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 95% | 0.1g |

$1031.0 | 2023-10-26 | |

| Enamine | EN300-1137485-0.5g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 95% | 0.5g |

$1124.0 | 2023-10-26 | |

| Enamine | EN300-1137485-2.5g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 95% | 2.5g |

$2295.0 | 2023-10-26 | |

| Enamine | EN300-1137485-10g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 95% | 10g |

$5037.0 | 2023-10-26 | |

| Enamine | EN300-1137485-5.0g |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine |

2138052-72-7 | 5g |

$3396.0 | 2023-06-09 |

1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine 関連文献

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

2138052-72-7 (1-ethyl-5-(oxan-4-yl)-1H-1,2,3-triazol-4-amine) 関連製品

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量